2,4-Dichloro-5-(trichloromethyl)pyrimidine
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Overview
Description
2,4-Dichloro-5-(trichloromethyl)pyrimidine is a chemical compound with the molecular formula C5HCl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms at positions 2 and 4, and a trichloromethyl group at position 5. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
- The primary targets of 2,4-Dichloro-5-(trichloromethyl)pyrimidine are not explicitly mentioned in the available literature. However, we can infer that its biological activities are likely due to a combination of the unique physicochemical properties of the fluorine atom and the specific characteristics of the pyridine moiety .
Target of Action
Its potential applications span crop protection to pharmaceuticals, and novel uses may emerge in the future . 🌱🔬🧪
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-5-(trichloromethyl)pyrimidine can be synthesized through a multi-step process starting from uracilThe reaction conditions typically involve the use of chlorinating agents such as phosphorus pentachloride or thionyl chloride, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The industrial process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-(trichloromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The trichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield pyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Carboxylic acids.
Reduction Products: Methyl-substituted pyrimidines.
Scientific Research Applications
2,4-Dichloro-5-(trichloromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Uniqueness
2,4-Dichloro-5-(trichloromethyl)pyrimidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The trichloromethyl group enhances the compound’s ability to undergo specific chemical transformations and interact with biological targets, making it valuable in medicinal chemistry and industrial applications .
Properties
IUPAC Name |
2,4-dichloro-5-(trichloromethyl)pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl5N2/c6-3-2(5(8,9)10)1-11-4(7)12-3/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGNCJJTENOVMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)Cl)C(Cl)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl5N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of 2,4-Dichloro-5-(trichloromethyl)pyrimidine in the context of the research abstract?
A1: The research abstract [] focuses on the synthesis of 5-(trifluoromethyl)uracil and highlights this compound as a novel compound discovered during this process. The abstract itself does not provide further details regarding the properties or applications of this specific compound.
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